1-Methyl-2-nitroimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMINVNVQUDERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168228 |

Source

|

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-82-5 |

Source

|

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-nitro-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 1-Methyl-2-nitroimidazole in Hypoxia Research

An In-Depth Technical Guide to 1-Methyl-2-nitroimidazole: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound belonging to the nitroimidazole class.[1][2] While structurally simple, it serves as a crucial model compound for a class of drugs known as hypoxic cell sensitizers.[3][4] In the landscape of cancer therapy, tumor hypoxia—a state of low oxygen in regions of a tumor—presents a significant barrier to the efficacy of radiation therapy.[5][6] Hypoxic cells are approximately three times more resistant to radiation-induced damage than well-oxygenated cells.[3] Hypoxic cell sensitizers are compounds designed to selectively increase the sensitivity of these resistant cells to radiation, effectively mimicking the role of oxygen.[3][7]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and mechanism of action. It is intended for researchers, chemists, and drug development professionals engaged in oncology research and the development of novel therapeutics targeting the hypoxic tumor microenvironment.

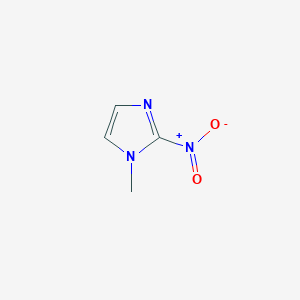

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a five-membered imidazole ring substituted with a methyl group at the N1 position and a nitro group at the C2 position.[1] This specific arrangement of functional groups is fundamental to its biological activity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. This data is critical for designing experimental protocols, including dissolution for in vitro assays and formulation for in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [1][2][8] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| CAS Number | 1671-82-5 | [1][9] |

| Appearance | Yellow solid | [9] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 308.9 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Sparingly soluble in water | [10] |

| SMILES | CN1C=CN=C1[O-] | [1][8] |

| InChIKey | HBMINVNVQUDERA-UHFFFAOYSA-N | [1][8] |

Synthesis and Characterization

Synthesis Pathway

This compound is typically synthesized via the N-alkylation of 2-nitroimidazole. The reaction involves the deprotonation of the imidazole ring followed by nucleophilic substitution with a methylating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the methylation of nitroimidazoles.[9][11]

Materials:

-

2-Nitroimidazole

-

Methyl iodide (Iodomethane)

-

Cesium carbonate (Cs₂CO₃) or Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroimidazole (1 equivalent) in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent for this reaction, dissolving the reactants and facilitating the SN2 reaction mechanism. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Deprotonation: Add cesium carbonate (approx. 3 equivalents) or potassium hydroxide (1 equivalent) to the solution. Stir the mixture.

-

Causality: The base deprotonates the N-H of the imidazole ring, creating a nucleophilic imidazolide anion, which is necessary to attack the methylating agent. Cesium carbonate is a strong yet mild base, often leading to cleaner reactions.

-

-

Alkylation: Slowly add methyl iodide (1.5 equivalents) to the stirred suspension.

-

Causality: Methyl iodide is a potent electrophile. The imidazolide anion attacks the methyl group, displacing the iodide ion and forming the N-C bond. A slight excess of methyl iodide ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 50 °C) and stir overnight.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Causality: Quenching neutralizes any remaining base and acidic byproducts. Extraction with an organic solvent separates the desired product from the aqueous phase containing inorganic salts.

-

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Causality: This step removes unreacted reagents and byproducts, yielding the pure this compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is approximately 128.1.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H NMR will show characteristic peaks for the methyl group and the protons on the imidazole ring.

Mechanism of Action: Bioreduction in a Hypoxic Environment

The selective toxicity of this compound towards hypoxic cells is a direct consequence of its nitro group.[][13] Under normal oxygen conditions (normoxia), the compound undergoes a one-electron reduction, but the resulting radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a process known as "futile redox cycling".[4] This cycling can generate reactive oxygen species (ROS), contributing to toxicity in aerobic cells, but the primary mechanism for hypoxic sensitization is different.[4]

Under hypoxic conditions, the absence of oxygen allows for further reduction of the nitro group.[] This multi-electron reduction process, catalyzed by intracellular nitroreductases, generates highly reactive cytotoxic species, such as nitrosoimidazoles and hydroxylamines.[][14] These intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks and ultimately cell death.[5][] This process effectively "fixes" radiation-induced DNA damage that would otherwise be repaired in the absence of oxygen.

Caption: Mechanism of this compound under normoxic vs. hypoxic conditions.

Applications in Research and Drug Development

This compound is primarily a tool for preclinical research rather than a clinical drug itself. Its applications include:

-

Model Radiosensitizer: It is used as a reference compound in the screening and development of new, more potent, and less toxic hypoxic cell sensitizers.[3][4]

-

Mechanistic Studies: Researchers use it to investigate the biochemical pathways of nitroreductive drug activation and the cellular responses to hypoxic stress.[4][14]

-

Probe for Hypoxia: While not used for imaging itself, its mechanism has informed the design of other nitroimidazole-based probes for detecting tumor hypoxia via techniques like Positron Emission Tomography (PET).

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the differential cytotoxicity of this compound under aerobic and hypoxic conditions using a standard cell viability assay.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound in cancer cells under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line (e.g., Chinese Hamster Ovary (CHO) cells)[4][14]

-

Complete cell culture medium

-

This compound (stock solution in DMSO or medium)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Standard incubator (37 °C, 5% CO₂)

-

Hypoxia chamber or incubator (e.g., 37 °C, 5% CO₂, <0.1% O₂)

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in the standard incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Treatment: Remove the old medium from the plates and add 100 µL of the serially diluted compound or vehicle control to the appropriate wells.

-

Incubation:

-

Place one plate in the standard normoxic incubator ("Aerobic" plate).

-

Place the second plate in the hypoxia chamber ("Hypoxic" plate).

-

Incubate both plates for a specified duration (e.g., 24-72 hours).

-

Expert Insight: The duration of exposure is critical. Shorter times may not be sufficient for the bioreductive activation to occur, while longer times may lead to confounding effects from nutrient depletion. A 48-hour period is often a good starting point.

-

-

Viability Assessment: After incubation, remove the plates from their respective environments. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., absorbance at 570 nm for MTT, fluorescence for PrestoBlue™).

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the percent viability versus the log of the drug concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for both the aerobic and hypoxic conditions.

-

The ratio of IC₅₀ (aerobic) / IC₅₀ (hypoxic) gives the "hypoxic cytotoxicity ratio" (HCR), a measure of the compound's selectivity for hypoxic cells.

-

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][17] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[18]

-

Toxicity: Nitroimidazoles as a class can be mutagenic and may cause genetic defects.[19] The 2-nitroimidazoles have been associated with dose-limiting peripheral neuropathy in clinical settings, a toxicity linked to oxidative stress.[4]

References

- Rockwell, S., Dobrucki, I. T., et al. (2009). Novel radiation sensitizers targeting tissue hypoxia. PubMed.

- Apilan, A. (2021). Radiosensitizing Hypoxic Tumour Cells. Encyclopedia.pub.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Whillans, D. W., & Whitmore, G. F. (1981). Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product. PubMed.

- Slideshare. (n.d.). Hypoxic cell sensitisers.

- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.

- El-Mkami, H., et al. (n.d.). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health.

- Brown, J. M. (1999). The Hypoxic Cell. Cancer Research.

- PrepChem.com. (n.d.). Synthesis of 1-methyl-2-nitro-5-hydroxymethylimidazole.

- ChemicalBook. (2023). This compound.

- precisionFDA. (n.d.). 1-METHYL-2-NITRO-1H-IMIDAZOLE.

- Averin, K., et al. (2021). Hypoxia-Induced Cancer Cell Responses Driving Radioresistance of Hypoxic Tumors: Approaches to Targeting and Radiosensitizing. MDPI.

- TCI Chemicals. (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- LookChem. (n.d.). This compound.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.

- Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%.

- Fernandez-Gomez, M. J., et al. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PubMed Central.

- Qiao, Y., et al. (2022). The crystal structure of this compound, C4H5N3O2. ResearchGate.

- ElectronicsAndBooks. (n.d.). synthesis of 1-methyl-2-(2-0xazolyl)-5-nitroimidazole.

- Kapoor, V. K., et al. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research.

- Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.

- Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and this compound cytotoxicity. PubMed.

- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. PubChem.

- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.

- Wiley. (n.d.). 1-Methyl-5-nitro-imidazole. SpectraBase.

- Wikipedia. (n.d.). Nitroimidazole.

- CymitQuimica. (n.d.). CAS 696-23-1: 2-Methyl-5-nitroimidazole.

- ResearchGate. (n.d.). Mechanistic overview of nitroimidazole-based drugs.

- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate.

- ChemicalBook. (n.d.). This compound | 1671-82-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Evolving Applications of Nitroimidazole Derivatives in Chemical Synthesis.

- Sigma-Aldrich. (n.d.). 2-Nitroimidazole 98 527-73-1.

- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

- Amzole. (2015). 2-Methyl-5-Nitroimidazole Specification Sheet.

- ChemicalBook. (n.d.). 2-Methyl-4-nitroimidazole(696-23-1) 1H NMR spectrum.

- Wikipedia. (n.d.). 2-Methylimidazole.

- ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.

- BLD Pharm. (n.d.). 696-23-1|2-Methyl-5-nitro-1H-imidazole.

Sources

- 1. This compound | C4H5N3O2 | CID 15477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Novel radiation sensitizers targeting tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress and this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiosensitizing Hypoxic Tumour Cells | Encyclopedia MDPI [encyclopedia.pub]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hypoxic cell sensitisers | PPTX [slideshare.net]

- 8. GSRS [precision.fda.gov]

- 9. This compound | 1671-82-5 [chemicalbook.com]

- 10. amzole.com [amzole.com]

- 11. researchgate.net [researchgate.net]

- 13. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 14. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of 1-Methyl-2-nitroimidazole in Hypoxic Cells

Abstract

The selective targeting of hypoxic cells, a common feature of solid tumors and a driver of therapeutic resistance, represents a significant challenge in oncology. 2-Nitroimidazoles, a class of bioreductive compounds, exploit the unique microenvironment of hypoxic tissues for their activation. This guide provides a detailed examination of the mechanism of action of 1-methyl-2-nitroimidazole, a model 2-nitroimidazole compound. We will dissect the process of its hypoxia-selective bioreductive activation, identify the key enzymatic players, detail the cascade of molecular damage through reactive intermediates, and describe the resulting cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the principles governing the activity of this important class of hypoxia-activated agents.

The Hypoxic Niche: A Target for Bioreductive Therapeutics

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia.[1][2][3] This hypoxic state is not merely a passive consequence of tumor growth; it actively contributes to malignant progression, metastasis, and profound resistance to conventional cancer therapies, particularly radiotherapy, which relies on oxygen to "fix" radiation-induced DNA damage.[1][4][5]

This unique physiological feature, however, presents a therapeutic opportunity. The low-oxygen environment creates a reductive intracellular milieu that can be exploited to selectively activate prodrugs. Nitroimidazoles are a prominent class of such hypoxia-activated agents.[1][3][6][7] These compounds are relatively inert in well-oxygenated, normal tissues but undergo enzymatic reduction in hypoxic cells to become potent cytotoxic agents.[1][8] this compound (INO2) serves as a critical model compound for elucidating the intricate mechanism of this class of drugs.[8][9]

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The selective toxicity of this compound hinges on the fate of its nitro group (-NO₂) under different oxygen conditions. The process is a finely tuned balance between enzymatic reduction and oxygen-dependent re-oxidation.

The "Futile Cycle" in Normoxic Tissues

In healthy, well-oxygenated (normoxic) cells, this compound undergoes an initial single-electron reduction by various cellular reductases.[1][3] This reaction produces a nitro radical anion. However, in the presence of molecular oxygen, this radical is immediately and efficiently re-oxidized back to the parent this compound.[1] This creates a "futile redox cycle" that prevents the accumulation of further reduced, toxic metabolites.[9] While this cycle largely prevents hypoxic-type cytotoxicity, the continuous generation of superoxide radicals during this process can contribute to low-level aerobic toxicity.[9]

Irreversible Activation Under Hypoxia

In the absence of sufficient oxygen to sustain the futile cycle, the nitro radical anion undergoes a series of further reduction steps.[1][3] These multi-electron reductions are effectively irreversible and lead to the formation of a cascade of highly reactive and cytotoxic intermediates.

Key among these are the nitroso (a 2-electron reduction product) and hydroxylamine (a 4-electron reduction product) derivatives .[1][3][8][10] The 2-electron reduction product, 1-methyl-2-nitrosoimidazole (INO), has been identified as a particularly potent intermediate responsible for a significant portion of the compound's hypoxic cytotoxicity.[8][10][11] The final, fully reduced amino derivative is non-toxic.[1]

Caption: Bioreductive activation pathway of this compound.

The Enzymology of Nitroreduction

The bioreduction of 2-nitroimidazoles is catalyzed by a range of one-electron transferring flavoproteins. While many reductases may contribute, studies have shown that cytochrome P450 reductase is a principal enzyme responsible for the activation of 2-nitroimidazoles in mammalian cells.[12] Overexpression of cytochrome P450 reductase leads to a significant increase in the rate of drug binding under hypoxia.[12] Other enzymes, such as DT-diaphorase and xanthine oxidase, appear to play a much smaller role.[12] In anaerobic bacteria, different enzyme systems, including pyruvate:ferredoxin oxidoreductases and hydrogenases, are responsible for this activation.[13][14]

The Cascade of Cytotoxicity: Molecular Targets and Cellular Fate

Once formed, the reactive nitroimidazole intermediates wreak havoc within the cell by covalently binding to nucleophilic macromolecules, a process that effectively traps the activated drug within the hypoxic cell.[1][3][7][15]

Key Molecular Targets

| Target Macromolecule | Consequence of Damage |

| Cellular Thiols (e.g., Glutathione) | Rapid depletion of the cell's primary antioxidant defense, leading to increased oxidative stress and sensitization to further damage.[8][10] |

| DNA | Induction of DNA single-strand and double-strand breaks, compromising genomic integrity.[9][11][16] This damage directly impedes DNA replication and cell cycle progression.[15] |

| Proteins | Covalent modification and formation of protein adducts, leading to the inhibition of critical enzyme functions.[15] Targets include enzymes involved in glycolysis (GAPDH) and detoxification (GST).[15] |

Cellular Response and Fate

The cumulative molecular damage triggers a profound cellular response, ultimately leading to cell death.

-

Cell Cycle Arrest and Replication Stress: Damage to DNA and essential proteins disrupts the cell cycle and compromises DNA replication, leading to cytostasis.[15]

-

Apoptotic-like Cell Death: Treatment with this compound under hypoxic conditions induces morphological changes characteristic of apoptosis, including membrane blebbing (zeiosis) and chromatin condensation.[8] However, the presentation of classic apoptotic markers, such as DNA laddering, can be complex and dependent on both the drug concentration and the duration of exposure, suggesting multiple cell death pathways may be engaged.[8][17] At high, equitoxic doses, cells may exhibit features more consistent with necrosis.[17]

Methodologies for Studying Hypoxic-Selective Action

Validating the mechanism of action of compounds like this compound requires specialized experimental protocols that can accurately model and measure the effects of hypoxia.

Protocol: Hypoxic Cell Colony-Forming Assay

This assay is the gold standard for determining the cytotoxicity of a compound and its dependence on oxygen concentration. It measures the ability of single cells to proliferate and form colonies after treatment, providing a direct measure of cell survival.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., Chinese Hamster Ovary or a human cancer cell line) into 60 mm dishes at a density that will yield 50-200 colonies per plate. Allow cells to attach for several hours.

-

Hypoxia Induction: Place one set of plates into a modular incubator chamber or a specialized hypoxia workstation. Flush the chamber with a certified gas mixture of 5% CO₂, 10% H₂, and 85% N₂ (or similar anoxic mix) to achieve <0.1% O₂. Place a parallel set of plates in a standard normoxic (21% O₂) incubator.

-

Drug Treatment: After a pre-incubation period to allow cells to become hypoxic (e.g., 4-6 hours), add pre-warmed, de-gassed media containing various concentrations of this compound to both the hypoxic and normoxic plates.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 2-6 hours) under their respective oxygen conditions.

-

Drug Removal: Remove the drug-containing medium, wash the cells gently with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

-

Colony Growth: Return all plates to a standard normoxic incubator and allow colonies to grow for 7-14 days.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing >50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to untreated controls and plot survival curves to determine the IC₅₀ values under normoxic and hypoxic conditions.

Caption: Experimental workflow for a hypoxic colony-forming assay.

Key Assays for Mechanistic Insights

-

Immunofluorescence of Adducts: Utilizes antibodies that recognize protein adducts formed by related 2-nitroimidazoles (e.g., pimonidazole), allowing for direct visualization of drug activation and retention in hypoxic cells via microscopy or flow cytometry.[2][18]

-

Comet Assay (Single-Cell Gel Electrophoresis): A sensitive method to quantify DNA strand breaks in individual cells following treatment.[9][17]

-

Alkaline Filter Elution: A technique used to differentiate between DNA single-strand and double-strand breaks, providing more detailed insight into the nature of the DNA damage.[11]

-

Thiol Quantification: Spectrophotometric assays (e.g., using Ellman's reagent) can be employed to measure the depletion of intracellular glutathione, confirming the engagement of this key target.

Conclusion and Future Perspectives

The mechanism of this compound is a paradigm of hypoxia-selective drug activation. Its efficacy is rooted in the fundamental difference in oxygen tension between tumor and normal tissues, which dictates the metabolic fate of the nitro group. The reduction of the parent compound in a low-oxygen environment generates highly reactive intermediates that induce cytotoxicity through the covalent modification of DNA, proteins, and cellular thiols.

This elegant mechanism provides a robust framework for the rational design of next-generation hypoxia-activated prodrugs, not only as standalone cytotoxins or radiosensitizers but also as bioreductive linkers for the targeted release of other potent anticancer agents in the hypoxic niche.[19][20] Further research focused on identifying the full spectrum of reductases active in diverse human cancers and optimizing drug delivery to hypoxic regions will be critical to fully realizing the clinical potential of this therapeutic strategy.

References

- Brezden, C. B., & Whitmore, G. F. (1996). Mechanism of the selective hypoxic cytotoxicity of this compound. British Journal of Cancer, 74(S27), S11-S14. [Link]

- Laderoute, K. R., & Rauth, A. M. (1988). DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of this compound. Biochemical Pharmacology, 37(8), 1627-1634. [Link]

- Tonge, P. J., & Sosabowski, J. K. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Molecules, 20(4), 6825-6864. [Link]

- Hodgkiss, R. J., Jones, G., Long, A., Parrick, J., Smith, K. A., & Stratford, M. R. (1991). Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. Journal of Medicinal Chemistry, 34(7), 2268-2272. [Link]

- Wang, J., Zhang, Y., Chen, K., Wang, J., & Zhang, Y. (2020). A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs. Bioorganic Chemistry, 101, 103975. [Link]

- Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and this compound cytotoxicity. Biochemical Pharmacology, 56(7), 923-929. [Link]

- Lancini, G. C., Arioli, V., Lazzari, E., & Bellani, P. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 12(5), 775-780. [Link]

- Lancini, G. C., Arioli, V., Lazzari, E., & Bellani, P. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 12(5), 775-780. [Link]

- Hodgkiss, R. J. (1993). Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia. Journal of the National Cancer Institute. Monographs, (12), 101-106. [Link]

- ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs.

- Anderson, R. F., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 54(24), 8476-8487. [Link]

- Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes.

- Sminia, P., Eikelboom, T. S., & Haveman, J. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115009. [Link]

- Edwards, D. I., Knox, R. J., & Knight, R. C. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304. [Link]

- Brown, J. M. (1994). The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles. International Journal of Radiation Oncology, Biology, Physics, 29(2), 323-327. [Link]

- Pawełczyk, A., & Zaprutko, L. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30. [Link]

- Sminia, P., Eikelboom, T. S., & Haveman, J. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115009. [Link]

- Brezden, C. B., & Rauth, A. M. (1998). Apoptosis and this compound toxicity in CHO cells. British Journal of Cancer, 78(1), 51-57. [Link]

- Al-Qaisi, J. A., et al. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(5), 343-350. [Link]

- Silver, A. R., O'Neill, P., & Jenkins, T. C. (1990). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action.

- OzRadOnc Wikidot. (n.d.). Radiosensitisers. OzRadOnc. [Link]

- Chen, Z. P., et al. (2019). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts.

- Harada, H. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(10), 1947-1953. [Link]

- Mansfield, C. M., et al. (1980). The Search for New Hypoxic Cell Radiosensitizers.

- Slaninova, V., et al. (2020). Hypoxia-Induced Cancer Cell Responses Driving Radioresistance of Hypoxic Tumors: Approaches to Targeting and Radiosensitizing. Cancers, 12(11), 3374. [Link]

- Edwards, D. I., Knight, R. C., & Zahoor, A. (1986). DNA damage induced by reductively activated nitroimidazoles--pH effects. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1207-1209. [Link]

- Mohindra, J. K., & Rauth, A. M. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(3), 930-936. [Link]

- Rak, J., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1366. [Link]

- Slideshare. (n.d.). Hypoxic cell sensitisers. Slideshare. [Link]

- Crofts, A. A., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

- Lloyd, D., & Kristensen, B. (1985). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of Antimicrobial Chemotherapy, 15(4), 451-461. [Link]

- Sisson, G., et al. (2000). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 44(9), 2442-2448. [Link]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosensitisers - OzRadOnc [ozradonc.wikidot.com]

- 5. Hypoxia-Induced Cancer Cell Responses Driving Radioresistance of Hypoxic Tumors: Approaches to Targeting and Radiosensitizing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the selective hypoxic cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative stress and this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis and this compound toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Methyl-2-nitroimidazole Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the biological activities of 1-methyl-2-nitroimidazole derivatives, a class of compounds demonstrating significant potential in antimicrobial chemotherapy, oncology, and radiation therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and methodologies for evaluating the efficacy of these promising therapeutic agents. Our narrative is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction: The Versatility of the Nitroimidazole Scaffold

The nitroimidazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] The position of the nitro group on the imidazole ring is a critical determinant of their biological profile, with 2-, 4-, and 5-nitro-substituted isomers displaying distinct therapeutic properties.[3] This guide focuses specifically on this compound derivatives, which are renowned for their efficacy as antimicrobial agents, anticancer therapeutics, and radiosensitizers for hypoxic tumors.[4] The core of their activity lies in the bioreductive activation of the nitro group, a process that is significantly enhanced under hypoxic conditions, making them particularly effective against anaerobic microorganisms and oxygen-deficient solid tumors.[3][5]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available 2-nitroimidazole or its methylated precursor. A general and versatile approach involves the N-alkylation of the imidazole ring, followed by functionalization of a side chain.

A common synthetic route starts with the N-alkylation of 2-nitroimidazole to introduce the methyl group at the 1-position. This is often followed by the introduction of a functionalized side chain at another position on the imidazole ring, or modification of an existing substituent. For instance, derivatives can be synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride or 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, which are themselves prepared from metronidazole.[6] These intermediates can then be reacted with various reagents to introduce diverse functionalities, such as arylthioureas, thiazolines, and arylideneimidazolin-5-ones.[6]

Another strategy involves the direct nitration of 1-methylimidazole. However, this can lead to a mixture of isomers, requiring careful control of reaction conditions and purification steps to isolate the desired this compound.[7][8] The regioselectivity of the alkylation of nitroimidazoles is sensitive to the position of the nitro group and the reaction conditions, including the choice of base, solvent, and temperature.[6]

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Activity: Targeting Anaerobic Pathogens

This compound derivatives are highly effective against a range of anaerobic bacteria and protozoa.[4] Their mechanism of action is contingent on the low redox potential within these organisms, which facilitates the reduction of the nitro group to generate cytotoxic radical species.[2] These reactive intermediates can then damage critical cellular components, including DNA, leading to microbial cell death.[9]

Mechanism of Antimicrobial Action

The selective toxicity of these compounds towards anaerobes stems from the fact that the reduction of the nitro group is a key activation step. In aerobic environments, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic metabolites.[10] However, in the low-oxygen environment of anaerobic organisms, the nitro radical can undergo further reduction to form highly reactive intermediates such as nitroso and hydroxylamine derivatives, which are responsible for the observed antimicrobial effects.[9] These reactive species can covalently bind to and damage cellular macromolecules, including DNA and proteins like thioredoxin reductase, disrupting cellular function and leading to cell death.[9][11]

Diagram: Bioreductive Activation in Microbes

Caption: Simplified pathway of bioreductive activation of this compound in anaerobic microbes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Metronidazole | Anaerobic Bacteria (various strains) | < 3.1 | [12] |

| Ornidazole | Anaerobic Bacteria (various strains) | < 3.1 | [12] |

| Tinidazole | Anaerobic Bacteria (various strains) | < 3.1 | [12] |

| Compound 8g (a nitroimidazole derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [13] |

| Metronidazole | Metronidazole-resistant H. pylori | > 256 | [14] |

| Derivative 4e (a benzoyl metronidazole derivative) | Metronidazole-resistant H. pylori | MIC50 = 8 | [14] |

| Derivative 5 (with azide substituent) | Metronidazole-resistant H. pylori | MIC90 = 16 | [14] |

| Derivative 6 (with piperazine substituent) | Metronidazole-resistant H. pylori | MIC90 = 16 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller Hinton Broth (or other appropriate broth for the test organism)

-

Test compound (this compound derivative) stock solution

-

Bacterial or protozoal culture in logarithmic growth phase

-

0.5 McFarland standard

-

Sterile saline or broth

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Prepare Inoculum: From a fresh culture, prepare a bacterial or protozoal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculate the Plate: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the negative control).

-

Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism being tested. For anaerobic bacteria, incubation should be in an anaerobic environment.

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. However, this feature can be exploited by hypoxia-activated prodrugs like this compound derivatives.[15] Under the low oxygen conditions characteristic of many tumors, these compounds are bioreductively activated to cytotoxic species that can selectively kill cancer cells.[3]

Mechanism of Anticancer Action

Similar to their antimicrobial activity, the anticancer effect of this compound derivatives is dependent on their reduction under hypoxic conditions. Cellular reductases, which are often upregulated in cancer cells, catalyze the one-electron reduction of the nitro group.[15] In the absence of oxygen, the resulting radical anion can undergo further reduction to form reactive species that induce cellular damage. These reactive intermediates can cause DNA strand breaks and form adducts with cellular macromolecules, leading to cell cycle arrest and apoptosis.[16] Studies have shown that these compounds can compromise DNA replication and induce replication stress in hypoxic cancer cells.[16]

Diagram: Hypoxia-Selective Activation in Cancer Cells

Caption: Differential activation of this compound derivatives in normoxic versus hypoxic tumor cells.

Quantitative Anticancer Activity

The in vitro anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~16.7 (LC50) | [17] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | < 50 (LC50) | [17] |

| N-methyl-nitroimidazole | A549 (Lung Cancer) | < 50 (LC50) | [17] |

| N-ethyl-nitroimidazole | A549 (Lung Cancer) | < 50 (LC50) | [17] |

| Nitroimidazole-polypyridyl ruthenium complex | 4T1 (Breast Cancer) | 1.5 - 18.8 | [17] |

| Nitroimidazole-polypyridyl ruthenium complex | A549 (Lung Cancer) | 1.5 - 18.8 | [17] |

| H1 (a 1,2,3 triazole derivative with a nitro group) | MCF-7 (Breast Cancer) | 15.46 | [18] |

| H1 (a 1,2,3 triazole derivative with a nitro group) | HCT116 (Colon Cancer) | 26.84 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Sterile 96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radiosensitizing Activity: Enhancing Radiation Therapy

Hypoxic tumor cells are notoriously resistant to radiation therapy because the cytotoxic effects of ionizing radiation are largely mediated by the formation of oxygen-derived free radicals. This compound derivatives can act as hypoxic cell radiosensitizers, mimicking the effect of oxygen and thereby increasing the efficacy of radiation treatment.[5]

Mechanism of Radiosensitization

The radiosensitizing effect of these compounds is attributed to their electron-affinic nature.[5] When ionizing radiation interacts with cellular molecules, it generates free radicals, including DNA radicals. In the presence of oxygen, these radicals are "fixed" into lethal lesions. In hypoxic conditions, these radicals can be chemically repaired. Electron-affinic radiosensitizers like this compound derivatives can react with these DNA radicals, "fixing" the damage in a manner analogous to oxygen, thus increasing the lethal effects of radiation in hypoxic cells.

Experimental Protocol: Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining the reproductive viability of cells after treatment with cytotoxic agents, including radiation and radiosensitizers.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates or other suitable culture dishes

-

Test compound (this compound derivative)

-

A source of ionizing radiation (e.g., an X-ray irradiator)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected survival rate for each radiation dose.

-

Compound Treatment: Allow the cells to attach overnight. Then, treat the cells with the radiosensitizing compound at a non-toxic concentration for a predetermined period before irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses. Include a set of plates that are treated with the compound but not irradiated, and a set that is irradiated but not treated with the compound.

-

Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, allowing individual surviving cells to proliferate and form colonies.

-

Staining and Counting: When colonies are of a sufficient size (typically >50 cells), fix and stain them with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can then be calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to the dose required for the same level of killing in its presence.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of therapeutic agents with well-defined biological activities. Their unique mechanism of action, centered on bioreductive activation in hypoxic environments, provides a strong rationale for their continued development as antimicrobial, anticancer, and radiosensitizing drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of novel derivatives and to further elucidate their mechanisms of action.

Future research in this field should focus on the design and synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of the specific cellular targets and downstream signaling pathways affected by these compounds will be crucial for optimizing their therapeutic potential and for the development of rational combination therapies. The continued exploration of the this compound scaffold holds great promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

- Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Rel

- Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.

- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.

- Medicinal Significance of Nitroimidazoles. NISCAIR Online Periodicals Repository. [Link]

- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.

- IC50 values for compounds 1 and 2 in various cancer cell lines and a...

- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.

- Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [Link]

- IC50 values of the most active derivatives in some cancerous cell lines.

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BMC. [Link]

- Preparation of 4,5-nitroimidazole.

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

- Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa.

- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS. [Link]

- Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.

- Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. ScienceDirect. [Link]

- Nitroimidazoles for the treatment of TB: past, present and future. PubMed Central. [Link]

- Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods.

- cell lines ic50: Topics by Science.gov. Science.gov. [Link]

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System

- Synthesis and antimicrobial activities of some new nitroimidazole deriv

- MIC levels of nitroimidazole compounds against gram-positive bacteria...

- Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. PubMed Central. [Link]

- Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central. [Link]

- The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. [Link]

- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. [Link]

- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect. [Link]

- Modification of chemotherapy by nitroimidazoles. PubMed. [Link]

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

Sources

- 1. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 18. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Assessing the In Vitro Hypoxic Cytotoxicity of 1-Methyl-2-nitroimidazole

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-Methyl-2-nitroimidazole, a model hypoxia-activated prodrug (HAP). We delve into the mechanistic rationale behind its selective cytotoxicity in low-oxygen environments and present a suite of detailed, field-proven protocols for its assessment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind experimental choices. From establishing a robust hypoxic cell culture model to employing a multi-tiered approach for cytotoxicity and mechanistic validation, this guide serves as a self-validating system to ensure the generation of accurate and reproducible data.

Introduction: The Rationale for Targeting Hypoxia

Solid tumors are characterized by regions of inadequate oxygen supply, a condition known as hypoxia.[1] This physiological feature is not merely a bystander effect but a critical driver of tumor progression, metastasis, and resistance to conventional therapies like radiotherapy and chemotherapy.[1][2] Hypoxic tumor cells represent a highly attractive, yet challenging, therapeutic target.[3] Hypoxia-activated prodrugs (HAPs) are an innovative class of bioreductive agents designed to exploit this unique tumor microenvironment.[1][2] These compounds remain relatively inert in well-oxygenated (normoxic) tissues but are enzymatically reduced to potent cytotoxic agents within the hypoxic compartments of tumors, offering a promising strategy for selective cancer cell killing.[2]

Nitroaromatic compounds, particularly 2-nitroimidazoles, are a cornerstone of HAP development.[2][4] this compound serves as an excellent model compound to study the fundamental mechanisms of this class. Its selective toxicity under hypoxic conditions has been well-documented, making it an ideal candidate for establishing and validating in vitro testing protocols.[4] Understanding how to rigorously assess its activity in the laboratory is the first step toward developing next-generation HAPs with clinical potential.

The Core Mechanism: Bioreductive Activation

The selective cytotoxicity of this compound is governed by a futile redox cycle that is disrupted under low oxygen tension.

-

Under Normoxic Conditions: In healthy, well-oxygenated tissues, intracellular one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group of the imidazole to a radical anion.[5][6] However, molecular oxygen, being highly electronegative, rapidly re-oxidizes this radical anion back to the parent compound. This "futile cycle" prevents the accumulation of toxic metabolites and spares normal tissue.[5]

-

Under Hypoxic Conditions: In the absence of sufficient oxygen, the radical anion is not re-oxidized. Instead, it undergoes further reduction steps, catalyzed by enzymes like nitroreductases which are often upregulated in hypoxic tumors, to form highly reactive cytotoxic species, such as nitroso intermediates, hydroxylamines, and ultimately amines.[1][4][7] These reactive species can induce cellular damage through various mechanisms, including forming adducts with proteins and depleting cellular thiols like glutathione, ultimately leading to cell death.[4][8][9]

The following diagram illustrates this oxygen-dependent activation pathway.

Caption: Mechanism of this compound activation.

Experimental Design: A Multi-Faceted Approach

A robust assessment requires more than a single assay. It involves careful selection of models and a logical progression from broad cytotoxicity screening to specific mechanistic validation. The overall experimental strategy is outlined below.

Caption: Overall experimental workflow for assessing hypoxic cytotoxicity.

Rationale for Key Choices

-

Cell Line Selection: Choose cell lines relevant to tumors known for significant hypoxia (e.g., head and neck, pancreatic, non-small cell lung cancer). It is also beneficial to characterize the basal expression levels of key one-electron reductases.

-

Induction of Hypoxia: While chemical mimetics (e.g., CoCl₂) can stabilize HIF-1α, they do not truly replicate the low-oxygen environment required for HAP activation. The use of a sealed, modular hypoxia chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) is the gold standard for creating a true hypoxic environment in vitro.[10]

-

Cytotoxicity Assay Selection:

-

MTT Assay: This colorimetric assay measures mitochondrial reductase activity, serving as a proxy for metabolic activity and cell viability.[11][12][13] It is excellent for initial high-throughput screening. However, it's crucial to recognize its limitation: hypoxia itself can decrease mitochondrial activity, potentially confounding results.[14] Therefore, MTT data should be considered preliminary.

-

Clonogenic Survival Assay: This is the definitive "gold standard" for determining cell reproductive death following treatment.[15][16] It measures the ability of a single cell to proliferate and form a colony, which is the most rigorous measure of long-term cytotoxic effect.[17]

-

Core Experimental Protocols

Protocol 1: Induction of Hypoxia in Cell Culture

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for clonogenic assays) and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂, 21% O₂).

-

Drug Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

-

Establish Hypoxia: Place the culture plates into a modular hypoxia chamber.

-

Gas Exchange: Purge the chamber with a certified gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for 5-10 minutes to displace the ambient air.

-

Incubation: Seal the chamber and place it into a standard 37°C incubator for the desired exposure duration (e.g., 24-72 hours). A parallel set of plates should be kept in a standard normoxic incubator.

Protocol 2: MTT Cytotoxicity Assay

This protocol is adapted from established methods.[12][18][19]

-

Setup: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and incubate under normoxic and hypoxic conditions for 48-72 hours.

-

Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12] Add 10 µL of this stock to each 100 µL well.

-

Incubate: Return the plate to the incubator for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well.

-

Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the dose-response curve to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

| Condition | This compound IC₅₀ (mM) | Hypoxic Cytotoxicity Ratio (HCR) |

| Normoxia (21% O₂) | >50 | \multirow{2}{*}{>12.5} |

| Hypoxia (1% O₂) | ~4.0 | |

| Sample data showing selective hypoxic cytotoxicity. |

Protocol 3: Clonogenic Survival Assay

This protocol is based on the foundational principles of the clonogenic assay.[15][16][20]

-

Treatment: Treat a sub-confluent flask of cells with the drug under hypoxic conditions for a defined period (e.g., 24 hours).

-

Cell Harvest: After treatment, wash the cells with PBS, and detach them using trypsin-EDTA to create a single-cell suspension.[16]

-

Cell Counting: Accurately count the viable cells using a hemocytometer or automated cell counter.

-

Seeding: Plate a precise number of cells into 60 mm dishes or 6-well plates. The number of cells to be plated must be adjusted based on the expected toxicity of the treatment to ensure that a countable number of colonies (50-150) will form.

-

Incubation: Incubate the plates in a standard normoxic incubator for 10-14 days, allowing each surviving cell to form a visible colony.

-

Fix and Stain: Aspirate the medium, wash with PBS, and fix the colonies with a methanol:acetic acid (3:1) solution for 5 minutes. Stain with 0.5% crystal violet for 2 hours.[15]

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (a colony is typically defined as a cluster of ≥50 cells).[21]

-

Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) as follows:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated sample / PE of control sample

-

| Treatment Dose (mM) | Cells Seeded | Colonies Counted (Avg.) | Plating Efficiency (%) | Survival Fraction |

| 0 (Control) | 200 | 152 | 76.0% | 1.00 |

| 1.0 | 400 | 120 | 30.0% | 0.39 |

| 2.5 | 1000 | 95 | 9.5% | 0.13 |

| 5.0 | 2500 | 48 | 1.9% | 0.025 |

| Example of cell seeding and data calculation for a clonogenic assay. |

Mechanistic Validation Assays

To confirm that the observed cytotoxicity is due to the intended mechanism, further assays are recommended.

Protocol 4: Caspase-3 Activity Assay

Apoptosis, or programmed cell death, is a common outcome of cytotoxic drug action. Caspase-3 is a key executioner caspase in this process.[22] Studies suggest that this compound can induce an apoptotic-like death.[4][23]

-

Sample Preparation: Treat cells as described in 4.1. After incubation, collect both adherent and floating cells and lyse them using a chilled lysis buffer provided in a commercial kit.[22][24]

-

Assay Execution: Use a colorimetric or fluorometric commercial kit. These assays are typically based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active Caspase-3, which releases a chromophore (pNA) or fluorophore.[25][26]

-

Measurement: Quantify the pNA using a spectrophotometer at 405 nm or the fluorophore using a fluorescence plate reader.[25][27]

-

Analysis: Compare the signal from drug-treated hypoxic cells to normoxic and untreated controls to determine the fold-increase in Caspase-3 activity.

Protocol 5: Western Blot for DNA Damage and Apoptosis Markers

Western blotting can be used to detect key proteins involved in the cellular response to drug treatment.[28][29]

-

Protein Extraction: Prepare cell lysates from treated cells as described above and determine the protein concentration using a BCA or Bradford assay.[28]

-

SDS-PAGE: Separate 20-40 µg of protein per lane by size using SDS-polyacrylamide gel electrophoresis.[30]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[29]

-

Incubate with primary antibodies overnight at 4°C. Key targets include:

-

γH2AX: A marker for DNA double-strand breaks.

-

Cleaved PARP / Cleaved Caspase-3: Markers of apoptosis.

-

β-Actin: A loading control to ensure equal protein loading per lane.

-

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Trustworthiness and Final Considerations

-

Self-Validation: The multi-assay approach provides a self-validating system. The long-term survival data from the clonogenic assay should correlate with the short-term viability data from the MTT assay and the mechanistic data from apoptosis and DNA damage markers.

-

Hypoxic Cytotoxicity Ratio (HCR): A key metric is the HCR, calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HCR indicates high selectivity for hypoxic cells.

-

ROS Measurement: While the primary mechanism involves reductive metabolites, measuring Reactive Oxygen Species (ROS) can also be informative.[32][33] Probes like DCF-DA or MitoSOX can be used, but interpretation is complex as hypoxia itself can alter cellular ROS levels.[34][35]

Conclusion

The in vitro assessment of this compound requires a rigorous, multi-faceted approach to accurately capture its hypoxia-selective cytotoxicity. By combining a well-controlled hypoxic culture system with both short-term viability screens and the gold-standard clonogenic survival assay, researchers can generate reliable primary data. Further validation through mechanistic assays like Caspase-3 activity and Western blotting for key biomarkers provides a comprehensive understanding of the compound's mode of action. The protocols and rationale outlined in this guide provide a robust framework for the preclinical evaluation of this and other hypoxia-activated prodrugs, ensuring data integrity and reproducibility in the quest for more effective cancer therapies.

References

- Edwards, D. I. Mechanism of the selective hypoxic cytotoxicity of this compound. British Journal of Cancer.

- Creative Biolabs. Western Blot Protocol.

- Duan, J. X., Jiao, H., Kaizerman, J., et al. Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. Molecular Cancer Therapeutics.

- Kalyan, K., & Papasani, M. R. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Molecules.

- Creative Bioarray. Caspase Activity Assay.

- ResearchGate. Mechanism and design of hypoxia-activated prodrugs.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Meng, F., Li, Y., Zhang, Z., et al. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.

- Sonveaux, P., et al. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research.

- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Bio-protocol. Clonogenic Assay.

- Kim, S. J., Yoon, J. W., Yoon, S. A., & Lee, M. H. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules.

- BTA, T., et al. A guide to reactive oxygen species in tumour hypoxia: measurement and therapeutic implications. The FEBS Journal.

- Yang, Y., et al. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR Protocols.

- McGill University. Experimental Protocol for Clonogenic Survival Assay.

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

- Guzy, R. D., & Schumacker, P. T. Reactive Oxygen Species and Cellular Oxygen Sensing. Cell Metabolism.

- Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide.

- Creative Bioarray. Western Blot Protocol.

- PUCK, T. T., & MARCUS, P. I. Clonogenic Assay: Adherent Cells. Journal of Experimental Medicine.

- Liyanage, S. U., et al. Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Scientific Reports.

- ResearchGate. A cell-based assay for nitroreductase activity.

- Al-Ghorbani, M., et al. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.

- MP Biomedicals. Caspase 3 Activity Assay Kit.

- Liyanage, S. U., et al. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Scientific Reports.

- JoVE (Journal of Visualized Experiments). Video: Clonogenic Assay: Adherent Cells.

- Springer Nature Experiments. Clonogenic Cell Survival Assay.

- PubMed. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.

- PubMed Central. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.

- ScholarWorks@UARK. Investigating the Impact of Hypoxia on Reactive Oxygen Species Generation within Murine Breast Cancer Cells.